molecular formula C20H14O2 B11987802 2,2'-Binaphthalene-7,7'-diol

2,2'-Binaphthalene-7,7'-diol

Cat. No.: B11987802
M. Wt: 286.3 g/mol
InChI Key: OKOIJSZXRYHVSP-UHFFFAOYSA-N
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Description

2,2’-Binaphthalene-7,7’-diol: is a chiral organic compound that belongs to the family of binaphthyl derivatives. It is characterized by two naphthalene rings connected at the 2 and 2’ positions, with hydroxyl groups at the 7 and 7’ positions. This compound is of significant interest in asymmetric synthesis and catalysis due to its chiral properties and ability to form stable complexes with various metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-binaphthalene-7,7’-diol typically involves the coupling of naphthalene derivatives. One common method is the oxidative coupling of 2-naphthol using reagents such as ferric chloride (FeCl₃) in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired diol product.

Industrial Production Methods: Industrial production of 2,2’-binaphthalene-7,7’-diol often involves similar oxidative coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Binaphthalene-7,7’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 2,2’-binaphthalene-7,7’-diol exerts its effects is primarily through its ability to form chiral complexes with metals. These complexes can then participate in various catalytic cycles, facilitating enantioselective transformations. The hydroxyl groups play a crucial role in coordinating with metal centers, stabilizing the transition states, and enhancing the selectivity of the reactions .

Comparison with Similar Compounds

Uniqueness: 2,2’-Binaphthalene-7,7’-diol is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications where other binaphthyl derivatives may not perform as well .

Properties

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

7-(7-hydroxynaphthalen-2-yl)naphthalen-2-ol

InChI

InChI=1S/C20H14O2/c21-19-7-5-13-1-3-15(9-17(13)11-19)16-4-2-14-6-8-20(22)12-18(14)10-16/h1-12,21-22H

InChI Key

OKOIJSZXRYHVSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)O)C3=CC4=C(C=C3)C=CC(=C4)O

Origin of Product

United States

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